molecular formula C11H13NO2 B3232072 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one CAS No. 133390-84-8

5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one

Cat. No.: B3232072
CAS No.: 133390-84-8
M. Wt: 191.23 g/mol
InChI Key: SRSVLDMYEAQENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one typically involves the reaction of 3-phenylpyrrolidin-2-one with formaldehyde under basic conditions. The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be catalyzed by various bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal oxides or zeolites can be employed to facilitate the hydroxymethylation reaction. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-3-phenylpyrrolidin-2-one.

    Reduction: 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-ol.

    Substitution: 5-(Hydroxymethyl)-3-(nitrophenyl)pyrrolidin-2-one or 5-(Hydroxymethyl)-3-(bromophenyl)pyrrolidin-2-one.

Scientific Research Applications

5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a furan ring and similar hydroxymethyl substitution.

    3-Phenylpyrrolidin-2-one: The parent compound without the hydroxymethyl group.

    5-(Chloromethyl)-3-phenylpyrrolidin-2-one: A halogenated analog with a chloromethyl group instead of hydroxymethyl.

Uniqueness

5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one is unique due to the presence of both a hydroxymethyl group and a phenyl group on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(hydroxymethyl)-3-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-7-9-6-10(11(14)12-9)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSVLDMYEAQENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Reactant of Route 2
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Reactant of Route 3
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Reactant of Route 4
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Reactant of Route 5
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one
Reactant of Route 6
5-(Hydroxymethyl)-3-phenylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.